Procaine

Description

A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). This compound has also been investigated as an oral entry inhibitor in treatment-experienced HIV patients.

This compound is a benzoic acid derivative with local anesthetic and antiarrhythmic properties. This compound binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1954 and is indicated for hemorrhoid and has 2 investigational indications.

This compound is only found in individuals that have used or taken this drug. It is a local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). [PubChem]this compound acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. This compound has also been shown to bind or antagonize the function of N-methyl-D-aspartate (NMDA) receptors as well as nicotinic acetylcholine receptors and the serotonin receptor-ion channel complex.

A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016).

See also: Benzocaine (related); Tetracaine (related); this compound Hydrochloride (active moiety of) ... View More ...

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

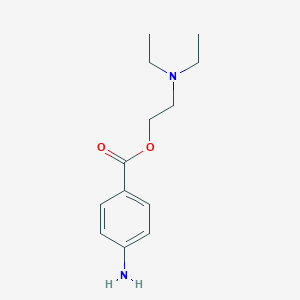

2-(diethylamino)ethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDFERRIHVXMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045021 | |

| Record name | Procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystals, mp 153-156 °C, sol in water, alcohol /Nitrate/, Crystals. Six-sided plates, monoclinic or triclinic, mp 153-156 °C. One gram dissolves in 1 ml water and in 30 ml alcohol. Slightly sol in chloroform. Almost insoluble in ether. The pH of a 0.1 M aqueous solution is 6.0. /Hydrochloride/, ODORLESS; AQ SOLN ACID TO LITMUS; PKA 8.7; SMALL WHITE CRYSTALS; 1 G SOL IN 1 ML WATER OR 15 ML ALC; SLIGHTLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Sol in alcohol, ether, benzene, chloroform, Soluble in ethanol, ethyl ether, and benzene, In water, 9.45X10+3 mg/l @ 30 °C, 6.81e+00 g/L | |

| Record name | Procaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Anhydrous plates, tables from ligroin or ether | |

CAS No. |

59-46-1 | |

| Record name | Procaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | procaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z8Y51M438 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C, Slightly bitter taste; mp: 51 °C; needles from aq alcohol /Dihydrate/ | |

| Record name | Procaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Procaine on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaine, a prototypical ester-type local anesthetic, exerts its therapeutic effects by reversibly blocking voltage-gated sodium channels (Nav), thereby inhibiting the initiation and propagation of action potentials in excitable tissues. This guide provides a comprehensive technical overview of the core mechanisms underlying this compound's interaction with Nav channels. It delves into the state-dependent nature of the block, the kinetics of binding, and the modulation of channel gating properties. Quantitative data from electrophysiological studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Diagrams generated using Graphviz are included to visually represent key pathways and experimental workflows.

Introduction: The Role of Voltage-Gated Sodium Channels in Excitability

Voltage-gated sodium channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in neurons and other excitable cells. These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[1] The transition between these states is governed by the membrane potential. At resting membrane potential, Nav channels are predominantly in the closed state. Upon depolarization, they rapidly transition to the open state, allowing sodium ion permeation. This is followed by a slower transition to the inactivated state, which is non-conductive and refractory to further stimulation until the membrane repolarizes.

This compound's primary mechanism of action is the blockade of these channels, preventing the sodium influx necessary for action potential generation and propagation.[2]

The State-Dependent Nature of this compound Blockade

A fundamental principle of this compound's action is its state-dependent affinity for the Nav channel. This compound binds with significantly higher affinity to the open and inactivated states of the channel compared to the resting state.[3][4] This differential affinity is explained by two prominent theoretical frameworks:

-

The Modulated Receptor Hypothesis: This model posits that the conformation of the local anesthetic binding site changes with the channel's state, leading to a higher affinity in the open and inactivated states.[3][5]

-

The Guarded Receptor Hypothesis: This model suggests that the binding site itself has a constant affinity for the drug, but its accessibility is "guarded" by the channel's gates. In the resting state, the gate is closed, limiting drug access. When the channel opens, the "gate" is lifted, allowing the drug to bind.[5]

This state-dependent binding has significant physiological implications. In rapidly firing neurons, such as those transmitting pain signals, Nav channels spend more time in the open and inactivated states. This increased channel activity enhances the binding of this compound, leading to a more pronounced block, a phenomenon known as use-dependent or phasic block .[6] In contrast, the block of channels in the resting state, observed during infrequent stimulation, is termed tonic block .[7]

Quantitative Analysis of this compound's Interaction with Sodium Channels

Electrophysiological studies, primarily using the voltage-clamp technique, have provided quantitative data on this compound's interaction with Nav channels.

| Parameter | Value | Channel Type/Preparation | Reference |

| Tonic Block IC50 | 60 µM | Voltage-gated Na+ channels in peripheral nerve fibers | [8] |

| Apparent Kd (Open State) | ~20 µM | End-plate channels (Nicotinic Acetylcholine Receptors) | |

| Onset of Block (t1/2) | 3.7 s (at 1.0 mM) | Myelinated nerve fibres | [9] |

| Offset of Block (t1/2) | 28 s (at 1.0 mM) | Myelinated nerve fibres | [9] |

Note: Data on the specific affinity of this compound for the inactivated state of voltage-gated sodium channels is limited in the available literature. Much of the detailed state-dependent affinity research has focused on other local anesthetics like lidocaine (B1675312).

Modulation of Sodium Channel Gating by this compound

Beyond direct pore blockade, this compound also modulates the gating behavior of Nav channels. A key effect is a hyperpolarizing shift in the voltage-dependence of steady-state inactivation .[10] This means that at any given membrane potential, a larger fraction of channels will be in the inactivated state in the presence of this compound. This stabilization of the inactivated state contributes significantly to the overall blocking effect, particularly the use-dependent block.

Signaling Pathways and Logical Relationships

This compound's Pathway to the Sodium Channel Binding Site

This compound, being a weak base, exists in both a charged (protonated) and uncharged (neutral) form at physiological pH. The neutral form is lipid-soluble and can readily cross the neuronal membrane. Once in the cytoplasm, it can re-equilibrate to its charged form, which is the more active species at the intracellular binding site.

State-Dependent Binding of this compound

The following diagram illustrates the preferential binding of this compound to the open and inactivated states of the sodium channel, leading to channel block.

Experimental Protocols

Whole-Cell Voltage Clamp for Assessing Tonic and Phasic Block

This protocol is designed to measure the tonic and use-dependent (phasic) block of Nav channels by this compound.

Cell Preparation:

-

Use a cell line stably or transiently expressing the desired Nav channel isoform (e.g., HEK293 cells).

-

Culture cells to an appropriate confluency for patch-clamping.

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Use an internal solution containing CsF or CsCl to block potassium channels and an external solution with a physiological concentration of sodium.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

Tonic Block Protocol:

-

From the holding potential, apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a control sodium current.

-

Perfuse the cell with the desired concentration of this compound.

-

Continue to apply the same low-frequency depolarizing pulses until a steady-state block is achieved.

-

The percentage reduction in the peak sodium current represents the tonic block.

-

Repeat for a range of this compound concentrations to determine the IC50 for tonic block.

Use-Dependent (Phasic) Block Protocol:

-

After establishing a stable recording, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

-

Record the peak sodium current for each pulse in the train.

-

Perfuse the cell with this compound and repeat the pulse train.

-

The progressive decrease in the peak current during the pulse train in the presence of this compound demonstrates use-dependent block.

Protocol for Determining the Voltage-Dependence of Inactivation

This protocol is used to assess the effect of this compound on the steady-state inactivation of Nav channels.

-

From a holding potential of -120 mV, apply a series of 500 ms (B15284909) prepulses to various potentials (e.g., from -140 mV to 0 mV in 10 mV increments).

-

Immediately following each prepulse, apply a test pulse to a constant potential (e.g., 0 mV) to measure the fraction of available (non-inactivated) channels.

-

Normalize the peak current from the test pulse to the maximum current obtained (usually after the most hyperpolarized prepulse).

-

Plot the normalized current as a function of the prepulse potential to generate the steady-state inactivation curve.

-

Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).

-

Repeat the protocol in the presence of this compound to determine the shift in the V1/2 of inactivation.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is a multifaceted process characterized by state-dependent binding and modulation of channel gating. Its preferential interaction with the open and inactivated states leads to a potent, use-dependent block that is crucial for its clinical efficacy as a local anesthetic. A thorough understanding of the quantitative aspects of this interaction, including affinity for different channel states and effects on gating parameters, is essential for the rational design and development of novel channel-blocking therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into the intricate relationship between this compound and its primary molecular target.

References

- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saxitoxin and this compound act independently on separate sites of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological Profile of Procaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaine hydrochloride, a synthetic amino ester local anesthetic, has been a subject of scientific inquiry for over a century. Initially introduced as a safer alternative to cocaine, its pharmacological properties extend beyond simple nerve blockade. This technical guide provides an in-depth exploration of the core pharmacological characteristics of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Introduction

This compound hydrochloride, chemically known as 2-(diethylamino)ethyl 4-aminobenzoate (B8803810) hydrochloride, was first synthesized in 1905.[1] As a prototypical local anesthetic, its primary clinical application has been in providing temporary and localized analgesia for surgical and dental procedures.[1][2] However, ongoing research has unveiled a more complex pharmacological profile, with this compound hydrochloride demonstrating interactions with various receptors and signaling pathways, suggesting potential for broader therapeutic applications. This guide aims to consolidate the current understanding of its pharmacological properties, presenting data in a structured and accessible format to facilitate further research and development.

Mechanism of Action

The principal mechanism of action of this compound hydrochloride is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][3] By reversibly binding to these channels, it inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials in nerve fibers.[1][3] This action effectively prevents the transmission of pain signals from the periphery to the central nervous system.[2]

The non-ionized form of this compound, being lipid-soluble, readily crosses the neuronal membrane. Once inside the neuron, it reverts to its ionized form, which then binds to the intracellular portion of the sodium channel, leading to its blockade.[4]

Beyond its primary action on sodium channels, this compound hydrochloride has been shown to interact with other molecular targets, including N-methyl-D-aspartate (NMDA) receptors, nicotinic acetylcholine (B1216132) receptors (nAChRs), and serotonin (B10506) (5-HT3) receptors.[3][5] These interactions contribute to its broader pharmacological effects and are an active area of investigation.

Pharmacodynamics

The pharmacodynamic properties of this compound hydrochloride are summarized in the table below, providing quantitative data on its binding affinities and potency at various molecular targets.

| Target | Parameter | Value | Reference |

| Voltage-Gated Sodium Channels | IC50 | 60 - 200 µM | [6] |

| NMDA Receptors | IC50 | 0.296 mM | [5] |

| Nicotinic Acetylcholine Receptors (nAChR) | IC50 | 45.5 µM | [5] |

| Serotonin (5-HT3) Receptors | Kd | 1.7 µM | [5] |

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride in humans is characterized by rapid metabolism and a short duration of action. Key pharmacokinetic parameters are detailed in the table below.

| Parameter | Value (Group I: 1 mg/kg/min infusion) | Value (Group II: 1.5 mg/kg/min infusion) | Reference |

| Absorption | |||

| Onset of Action | 5 - 10 minutes (infiltration) | 10 - 20 minutes (nerve block) | [1] |

| Distribution | |||

| Volume of Distribution (Vd) at steady-state | 0.79 ± 0.14 L/kg | 0.34 ± 0.07 L/kg | [7] |

| Plasma Protein Binding | Variable; primarily binds to alpha1-acid glycoprotein | Variable; primarily binds to alpha1-acid glycoprotein | [8] |

| Metabolism | |||

| Metabolic Pathway | Hydrolysis by plasma esterases | Hydrolysis by plasma esterases | [2] |

| Metabolites | para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE) | para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE) | [2] |

| Elimination | |||

| Total Body Clearance | 0.08 ± 0.01 L/kg/min | 0.04 ± 0.01 L/kg/min | [7] |

| Distribution Half-life (t1/2α) | 2.49 ± 0.36 minutes | 2.49 ± 0.36 minutes | [7] |

| Elimination Half-life (t1/2β) | 7.69 ± 0.99 minutes | 7.69 ± 0.99 minutes | [7] |

Signaling Pathway Modulation

This compound hydrochloride has been demonstrated to modulate several key intracellular signaling pathways, which may underlie some of its less-characterized pharmacological effects.

PI3K/Akt and ERK Signaling

Recent studies have indicated that this compound can inhibit the proliferation of certain cancer cells by downregulating the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) signaling pathways.[9] This suggests a potential role for this compound in cancer therapeutics.

Figure 1: Inhibition of PI3K/Akt and ERK pathways by this compound.

Intracellular Calcium Signaling

This compound has been shown to affect intracellular calcium (Ca2+) levels. It can inhibit the release of Ca2+ from intracellular stores, which may contribute to its effects on smooth muscle contraction and other cellular processes.

Figure 2: this compound's inhibitory effect on intracellular calcium release.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the pharmacological properties of this compound hydrochloride.

Voltage-Clamp Analysis of Sodium Channel Blockade

Objective: To determine the inhibitory effect of this compound hydrochloride on voltage-gated sodium channels.

Methodology:

-

Cell Preparation: Utilize cells expressing a high density of voltage-gated sodium channels (e.g., dorsal root ganglion neurons or a heterologous expression system like HEK293 cells transfected with a specific sodium channel subtype).

-

Electrophysiological Recording: Employ the whole-cell patch-clamp technique to record sodium currents.[10]

-

Solutions: Use an internal (pipette) solution containing a high concentration of a non-permeant cation (e.g., Cs+) to block potassium channels and an external solution with a physiological concentration of sodium.

-

Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to elicit sodium currents.

-

Drug Application: Perfuse the cells with increasing concentrations of this compound hydrochloride.

-

Data Analysis: Measure the peak inward sodium current at each voltage step in the absence and presence of this compound. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a logistic function.[11]

References

- 1. Determination of this compound in equine plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Simultaneous determination of this compound, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Lidocaine plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Labs [virtual-labs.github.io]

- 11. m.youtube.com [m.youtube.com]

Procaine as a Benchmark Local Anesthetic in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procaine, a foundational amino ester local anesthetic, has long served as a critical benchmark in the preclinical evaluation of new anesthetic compounds. Its well-characterized, albeit modest, potency and duration of action provide a standardized reference point for assessing the efficacy, safety, and pharmacokinetic profiles of novel drug candidates. This technical guide offers an in-depth overview of this compound's role in preclinical studies, detailing its mechanism of action, summarizing key quantitative data from various animal models, and providing comprehensive experimental protocols for established assays. The inclusion of signaling pathway and experimental workflow diagrams aims to facilitate a deeper understanding and practical application of this essential benchmark anesthetic in drug development.

Core Concepts: this compound as a Preclinical Benchmark

The utility of this compound as a benchmark stems from its established and predictable pharmacological profile. It is a relatively low-potency local anesthetic with a short duration of action, which makes it an ideal comparator for demonstrating the superior efficacy or extended duration of new chemical entities.

Mechanism of Action

This compound, like other local anesthetics, exerts its effect by blocking nerve impulse conduction.[1] The primary molecular target is the voltage-gated sodium channel on the neuronal cell membrane.[1] By binding to a specific site within the channel pore, this compound stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1] This blockade of nerve impulses results in a reversible loss of sensation in the localized area of administration.

Pharmacokinetics: Metabolism and Excretion

This compound is an ester-type local anesthetic, a classification that dictates its metabolic pathway. It is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase into two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[2] PABA is subsequently excreted by the kidneys, largely unchanged or in a conjugated form.[3] This rapid metabolism contributes to this compound's short half-life and relatively low systemic toxicity compared to amide-type local anesthetics, which undergo hepatic metabolism.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative data for this compound in common preclinical models, providing a basis for comparison with investigational compounds.

Table 1: Efficacy of this compound in Preclinical Models

| Preclinical Model | Species | Endpoint | This compound Dose/Concentration | Observed Effect | Citation |

| Infiltration Anesthesia | Guinea Pig | Wheal Test | 20 mg | Significant inhibition of cutaneous reflexes, similar to 2% lidocaine. | [4] |

| Nerve Block | Horse | Hoof Withdrawal Reflex | 10 mg (subcutaneous) | Mean duration of effect: 5 minutes. | [5][6][7] |

| Horse | Hoof Withdrawal Reflex | 10 mg with epinephrine | Mean duration of effect: 180 minutes. | [5][6][7] | |

| Rat | Sciatic Nerve Block | 0.6% | 30.4% nerve block in young rats at 10 minutes. | [8] | |

| Tail-Flick Test | Mouse | Sensory Block Duration | 1% (20 µL injections) | 2 +/- 4 minutes. | [3] |

| Mouse | Sensory Block Duration | 2% (20 µL injections) | Data not specified, but dose-dependent increase observed. | [3] | |

| Mouse | Sensory Block Duration | 4% (20 µL injections) | Data not specified, but dose-dependent increase observed. | [3] |

Table 2: Toxicological Profile of this compound in Preclinical Species

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Citation |

| Mouse | Intravenous | 45 mg/kg | [9] |

| Subcutaneous | 339 mg/kg | [9] | |

| Intraperitoneal | 165 mg/kg | [9] | |

| Oral | 175 mg/kg | [9] | |

| Rat | Intraperitoneal | 160 mg/kg | [9] |

| Oral | 200 mg/kg | [9] |

Detailed Experimental Protocols

The following are detailed methodologies for key preclinical assays used to evaluate local anesthetics, with this compound serving as a benchmark.

Sciatic Nerve Block in Rodents

The sciatic nerve block model is a cornerstone for evaluating the efficacy and duration of action of local anesthetics on a major peripheral nerve.

Materials:

-

Rodents (rats or mice)

-

Anesthetic (e.g., isoflurane)

-

Clippers and disinfectant

-

Sterile syringes and needles (25-30 gauge)

-

Test compound (e.g., this compound solution) and vehicle control

-

Nerve stimulator (optional, for precise localization)

-

Assessment tools (e.g., von Frey filaments, pinprick device, radiant heat source)

Procedure:

-

Animal Preparation: Anesthetize the animal and remove the fur from the lateral aspect of the thigh. Prepare the injection site aseptically.

-

Nerve Localization: Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve is located in the groove between these two landmarks. For more precise localization, a nerve stimulator can be used to elicit a motor response (e.g., foot twitch) before injection.

-

Injection: Insert the needle perpendicular to the skin, aiming for the sciatic notch. Inject a small volume (e.g., 0.1-0.2 mL for rats) of the test compound or vehicle control slowly.[10][11]

-

Assessment of Anesthesia:

-

Motor Block: Assess the loss of motor function by observing for foot drop or by evaluating the toe-spreading reflex.[11]

-

Sensory Block: Evaluate the loss of sensation by applying a noxious stimulus, such as a pinprick or radiant heat, to the plantar surface of the paw and observing for a withdrawal reflex. The von Frey test can also be used to quantify the mechanical sensory threshold.

-

-

Data Collection: Record the time of onset of the block (loss of reflex) and the duration of the block (return of reflex) at predetermined intervals.

Tail-Flick Test

The tail-flick test is a rapid and reliable method for assessing spinal nociceptive reflexes and is particularly useful for evaluating the efficacy of local anesthetics in a localized area.[3]

Materials:

-

Mice or rats

-

Tail-flick apparatus with a radiant heat source

-

Animal restrainer

-

Test compound and vehicle control

-

Syringes and needles for subcutaneous injection

Procedure:

-

Baseline Measurement: Place the animal in the restrainer and position its tail over the radiant heat source. Measure the baseline tail-flick latency, which is the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[12]

-

Drug Administration: Inject the test compound or vehicle control subcutaneously at the base of the tail.[3]

-

Post-Treatment Measurement: At predetermined time intervals after injection, measure the tail-flick latency again.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The duration of action is the time it takes for the latency to return to baseline levels.

Infiltration Anesthesia (Guinea Pig Wheal Test)

This model assesses the efficacy of a local anesthetic when infiltrated directly into the skin.

Materials:

-

Guinea pigs

-

Clippers

-

Marking pen

-

Syringes and needles (e.g., 27-gauge)

-

Test compound and vehicle control

-

Sharp needle or probe for sensory testing

Procedure:

-

Animal Preparation: Shave the hair on the back of the guinea pig and mark the injection sites.

-

Injection: Inject a small volume (e.g., 0.1-0.25 mL) of the test compound or vehicle control intradermally to form a wheal (a raised, blanched area).

-

Sensory Testing: At set intervals after injection, test for anesthesia by gently pricking the center and periphery of the wheal with a sharp needle. The absence of a skin twitch (panniculus carnosus reflex) indicates successful local anesthesia.

-

Data Collection: Record the onset and duration of anesthesia for each wheal.

This compound as a Benchmark: A Logical Framework

The use of this compound as a benchmark in local anesthetic development follows a logical progression of screening and comparison.

Conclusion

This compound remains an indispensable tool in the preclinical development of novel local anesthetics. Its well-established pharmacological profile provides a reliable and consistent benchmark against which the potency, efficacy, and duration of action of new compounds can be rigorously assessed. The experimental models and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to effectively utilize this compound in their preclinical research programs. By adhering to standardized protocols and leveraging the historical data associated with this benchmark compound, the development of safer and more effective local anesthetics can be significantly advanced.

References

- 1. nysora.com [nysora.com]

- 2. Experimental nerve ischemia and injury produced by cocaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. revistas.ufpr.br [revistas.ufpr.br]

- 8. orc.siu.edu [orc.siu.edu]

- 9. This compound Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rjptsimlab.com [rjptsimlab.com]

Unveiling the Anti-Inflammatory Potential of Procaine: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Mechanisms and Methodologies for Investigation

Procaine, a well-established local anesthetic, is garnering increasing interest for its pleiotropic pharmacological effects, including its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, tailored for researchers, scientists, and drug development professionals. This document synthesizes key findings on its impact on inflammatory signaling pathways, presents quantitative data on its inhibitory effects, and offers detailed experimental protocols for its investigation.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediator production. Evidence suggests that its primary mechanisms involve the suppression of the STAT3/CCL5 axis, and potential modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of Pro-Inflammatory Cytokine Production

This compound has been demonstrated to significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This inhibitory effect has been observed in various cellular models of inflammation, primarily in response to lipopolysaccharide (LPS) stimulation.

Modulation of Key Signaling Pathways

STAT3/CCL5 Axis: A pivotal study has shown that this compound can inhibit the STAT3/CCL5 signaling pathway in LPS-stimulated microglial cells. By downregulating the phosphorylation of STAT3, this compound impedes the downstream signaling that leads to the production of inflammatory mediators.

NF-κB Signaling Pathway: While direct quantitative data on this compound's IC50 for key NF-κB signaling proteins is limited, the overarching role of NF-κB in inflammation suggests it as a likely target. The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition is a common mechanism for anti-inflammatory drugs.

MAPK Signaling Pathway: Studies have indicated that this compound can inhibit the phosphorylation of key components of the MAPK pathway, such as ERK, p38, and JNK, in the context of cancer cell proliferation. Although this is not a direct inflammatory model, it suggests a potential mechanism for this compound's anti-inflammatory action, as the MAPK pathway is critically involved in the inflammatory response.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory cytokines.

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated HAPI Microglia Cells

| This compound Concentration (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

| 4 | ~25% | ~20% | ~15% |

| 8 | ~50% | ~45% | ~40% |

| 16 | ~70% | ~65% | ~60% |

Table 2: Effect of this compound on TNF-α Production in LPS-Stimulated Human White Blood Cells

| This compound Concentration | TNF-α Inhibition (%) |

| 0.5 mg/mL | 32.9% (average in responders) |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Model of Inflammation using Macrophages

A widely used in vitro model to study inflammation involves the stimulation of macrophage cell lines (e.g., RAW 264.7 or THP-1) or primary macrophages with LPS.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates (for ELISA) or 6-well plates (for Western blotting and RT-qPCR) at an appropriate density and allow them to adhere overnight.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4-24 hours).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Cell Lysate: Lyse the cells for protein analysis by Western blotting or RNA extraction for RT-qPCR.

-

Measurement of Cytokine Production by ELISA

Protocol:

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Analysis of Signaling Pathways by Western Blotting

Protocol:

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Gene Assay

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

This compound Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on NF-κB transcriptional activity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and a general experimental workflow for investigating the anti-inflammatory effects of this compound.

Procaine's effects on cellular membranes and metabolic byproducts

An In-depth Technical Guide to the Effects of Procaine on Cellular Membranes and its Metabolic Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the local anesthetic this compound and cellular membranes. It details the primary mechanism of action, effects on membrane biophysics, and the subsequent cellular impacts of its metabolic byproducts. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

This compound's Interaction with Cellular Membranes

This compound, a prototypical amino ester local anesthetic, primarily exerts its effects by interacting with the cellular membrane of excitable cells, such as neurons. This interaction leads to a reversible blockade of nerve impulse transmission.

Primary Mechanism of Action: Sodium Channel Blockade

The principal mechanism of this compound's anesthetic action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] By binding to these channels, this compound inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2] This leads to a decrease in nerve cell excitability and the prevention of pain signal transmission.[4] The non-ionized, lipid-soluble form of this compound penetrates the neuronal membrane, while the ionized form is thought to be more active in blocking the channel from the intracellular side.[2]

Biophysical Effects on the Lipid Bilayer

Beyond its specific interaction with sodium channels, this compound has a notable impact on the general biophysical properties of the cell membrane. As an amphiphilic molecule, it partitions into the lipid bilayer, altering its fluidity, permeability, and stability.[3][5]

-

Membrane Fluidity: this compound intercalates into the lipid membrane, leading to an increase in membrane fluidity by decreasing the order of the hydrocarbon chains of the phospholipids.[6] This fluidizing effect is a common characteristic of many local anesthetics and can influence the function of integral membrane proteins.[7]

-

Membrane Permeability: Studies have shown that this compound can alter membrane permeability. In crayfish abdominal muscle fibers, this compound treatment has been associated with changes in permeability to calcium and potassium ions during action potentials.[3][8] In crayfish giant axons, this compound was found to affect the passive permeability of sodium and chloride ions.[9]

-

Membrane Morphology: At the microscopic level, this compound has been observed to induce changes in cell shape. For instance, it can cause the formation of stomatocytes in human erythrocytes.[10] Atomic force microscopy has revealed that increasing concentrations of this compound lead to a progressive increase in the surface roughness of the erythrocyte membrane, with the formation of larger granular structures on the cell surface.[11]

Quantitative Data on Membrane Effects

The following tables summarize key quantitative data regarding this compound's effects on cellular membranes.

| Parameter | Cell Type/Model System | This compound Concentration | Observed Effect | Reference(s) |

| Intracellular pH (pHi) | Xenopus laevis oocytes | 10 mM | Decrease in pHi from a resting value of 7.36 ± 0.04 to 6.97 ± 0.05.[1][12] | [1][12] |

| Membrane Potential | Xenopus laevis oocytes | 10 mM | Membrane depolarization and a rise in membrane conductance.[1][12] | [1][12] |

| Membrane Potential | Cultured embryonic chick hearts | 5 x 10⁻⁵ M to 10⁻³ M | Depolarization to approximately -30 mV, with a reduction in action potential amplitude and maximum rate of rise.[2] | [2] |

| Membrane Permeability | Crayfish giant axons | Not specified | In potassium-depolarized axons, this compound reduces the Hill coefficient for cooperative changes in P(Na) and P(Cl).[9] | [9] |

| Erythrocyte Morphology | Human erythrocytes | 5 x 10⁻⁷ M to 5 x 10⁻⁴ M | Progressive increase in concave depth and surface roughness with increasing concentration.[11] | [11] |

Metabolic Byproducts of this compound

This compound is rapidly metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis.[13] This process yields two primary metabolic byproducts: diethylaminoethanol (DEAE) and para-aminobenzoic acid (PABA).

This compound Metabolism Pathway

Cellular Effects of Diethylaminoethanol (DEAE)

DEAE, one of the primary metabolites of this compound, is not pharmacologically inert and exhibits some biological activity.

-

Local Anesthetic Properties: DEAE itself possesses local anesthetic properties, although it is less potent than the parent compound, this compound. It can contribute to the overall neuropharmacologic effects, particularly with large doses or prolonged infusions of this compound.

Cellular Effects of para-Aminobenzoic Acid (PABA)

PABA, the other major metabolite, has a range of biological activities, some of which are beneficial.

-

Antioxidant Properties: PABA has demonstrated significant antioxidant activity. It can scavenge reactive oxygen species, such as hydroxyl radicals and singlet oxygen, and protect DNA from oxidative damage.[11][15] In studies on rat retinas, a 0.04% solution of PABA was found to have an efficacy equivalent to 1% emoxipin in preventing the accumulation of lipid peroxides after hypoxia.[16]

-

Effects on Cell Proliferation: PABA can influence cell proliferation in a context-dependent manner. In regenerating rat corneas, a 0.005% PABA solution was shown to selectively stimulate the proliferative activity of stromal keratoblasts.[17] Conversely, some PABA derivatives have shown anti-proliferative effects on cancer cell lines. For instance, a PABA/NO compound exhibited a mean GI50 value of 9.8 µM across a panel of 51 cancer cell lines.[1]

Quantitative Data on Metabolic Byproducts

| Metabolite | Parameter | Cell Type/Model System | Concentration/Dose | Observed Effect | Reference(s) |

| DEAE | Cell Viability (LC50) | Not specified (in vitro) | 80 µg/mL (for DEAE-chitosan derivative) | 50% lethal concentration.[14] | [14] |

| PABA | Antioxidant Activity | Rat retina | 0.04% solution | Efficacy equivalent to 1% emoxipin in preventing lipid peroxide accumulation post-hypoxia.[16] | [16] |

| PABA | Anti-proliferative (GI50) | 51 human cancer cell lines | 9.8 µM (for PABA/NO compound) | 50% growth inhibition.[1] | [1] |

| PABA | Cell Proliferation | Regenerating rat cornea | 0.005% solution | Selective stimulation of proliferative activity in corneal stroma keratoblasts.[17] | [17] |

Signaling Pathways Modulated by this compound

Recent research has indicated that this compound's effects extend beyond direct membrane and channel interactions to the modulation of intracellular signaling pathways.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound and its metabolites.

Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Blockade

This technique is the gold standard for studying the effects of drugs on ion channel function.

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in a neuronal cell line.

Materials:

-

Neuronal cells (e.g., dorsal root ganglion neurons or a suitable cell line expressing sodium channels)

-

External solution (Artificial Cerebrospinal Fluid - ACSF): e.g., 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, pH 7.4.[4]

-

Internal (pipette) solution: e.g., 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3.[4]

-

This compound stock solution

-

Patch clamp amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling micropipettes

Procedure:

-

Cell Preparation: Plate cells on coverslips a few days prior to recording.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[18]

-

Recording Setup: Place the coverslip with cells in the recording chamber and perfuse with ACSF.

-

Cell Approach: Under microscopic guidance, approach a target cell with the micropipette while applying positive pressure.

-

Gigaohm Seal Formation: Upon contacting the cell, release the positive pressure to allow the formation of a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.[10]

-

Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

-

Data Recording (Control): In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record the peak current amplitude.

-

Drug Application: Perfuse the chamber with ACSF containing various concentrations of this compound.

-

Data Recording (this compound): Record the sodium currents at each this compound concentration.

-

Data Analysis: Plot the percentage of current inhibition against the this compound concentration and fit the data with a dose-response curve to determine the IC50 value.

HPLC-UV for Quantification of this compound and Metabolites

High-Performance Liquid Chromatography with Ultraviolet detection is a robust method for separating and quantifying this compound, DEAE, and PABA in biological samples.

Objective: To simultaneously measure the concentrations of this compound and its metabolites in a plasma sample.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: e.g., 30 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.9 with 0.16% triethylamine) and acetonitrile (B52724) (63:37, v/v).[19]

-

Plasma samples

-

This compound, DEAE, and PABA analytical standards

-

Internal standard (e.g., carbamazepine)

-

Reagents for liquid-liquid extraction (e.g., ethyl ether, sodium hydroxide)

Procedure:

-

Sample Preparation:

-

To a 500 µL plasma sample, add an internal standard.

-

Alkalinize the sample with sodium hydroxide.

-

Perform a liquid-liquid extraction using an organic solvent like ethyl ether.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC system.

-

Elute the analytes isocratically with the mobile phase at a constant flow rate.

-

-

Detection:

-

Monitor the column effluent with a UV detector at appropriate wavelengths (e.g., 210 nm and 290 nm).[19]

-

-

Quantification:

-

Create a calibration curve using the analytical standards of this compound, DEAE, and PABA.

-

Determine the concentrations of the analytes in the plasma sample by comparing their peak areas (or heights) to the calibration curve, normalized to the internal standard.

-

Conclusion

This compound's interaction with cellular membranes is multifaceted, involving both a primary, specific blockade of voltage-gated sodium channels and broader, non-specific effects on the lipid bilayer's biophysical properties. These actions collectively contribute to its anesthetic effect. Furthermore, its metabolic byproducts, DEAE and PABA, are not inert and possess their own distinct biological activities that may contribute to the overall physiological response to this compound administration. A thorough understanding of these complex interactions at the molecular and cellular levels is crucial for the continued development of safer and more effective local anesthetics and for exploring the potential therapeutic applications of this compound and its derivatives in other fields.

References

- 1. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Permeability Changes Associated with the Action Potential in this compound-Treated Crayfish Abdominal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patch Clamp Protocol [labome.com]

- 5. Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Permeability changes associated with the action potential in this compound-treated crayfish abdominal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Control of ionic permeability by membrane charged groups: dependency on pH, depolarization, tetrodotoxin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound on membrane potential and intracellular pH in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. biomedres.us [biomedres.us]

- 16. [Comparative assessment of antioxidant activity of para-aminobenzoic acid and emoxipin in retina] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [The effect of para-aminobenzoic acid on the level of proliferative activity in the regenerating cornea of adult rats (a radioautographic study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. Simultaneous determination of this compound, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of procaine beyond local anesthesia

An In-depth Technical Guide on the Expanding Therapeutic Potential of Procaine

For Researchers, Scientists, and Drug Development Professionals

[Current Date]

Abstract

This compound, a well-established local anesthetic, is emerging as a molecule with significant therapeutic potential far beyond its traditional use. This technical guide explores the growing body of evidence for this compound's applications in oncology, anti-aging, and anti-inflammatory medicine. We delve into the molecular mechanisms underpinning these effects, with a particular focus on its role as a DNA demethylating agent and its influence on key cellular signaling pathways. This document provides a comprehensive overview of the quantitative data from preclinical and clinical studies, detailed experimental protocols for key research, and visual representations of the underlying biological processes to facilitate further investigation and drug development in this promising area.

Introduction

First synthesized in 1905, this compound has been a mainstay in clinical practice for local anesthesia for over a century. Its primary mechanism of action in this context is the blockade of voltage-gated sodium channels, which prevents the transmission of nerve impulses. However, recent research has unveiled a surprising diversity of non-anesthetic properties, positioning this compound as a candidate for drug repurposing in various therapeutic areas.

This guide synthesizes the current understanding of this compound's multifaceted biological activities, focusing on three key areas of investigation:

-

Oncology: this compound's ability to inhibit DNA methylation and induce cell cycle arrest and apoptosis in cancer cells.

-

Anti-aging: Its potential as a geroprotector, attributed to its antioxidant and cellular rejuvenation properties.

-

Anti-inflammatory: Its capacity to modulate inflammatory responses.

We present a detailed analysis of the available scientific literature, including quantitative data, experimental methodologies, and the signaling pathways involved in these novel applications of this compound.

Oncological Applications: An Epigenetic Approach

The most well-documented non-anesthetic application of this compound is in the field of oncology, where it has been identified as a non-nucleoside inhibitor of DNA methylation. This epigenetic modification plays a crucial role in the silencing of tumor suppressor genes, a hallmark of many cancers.

DNA Demethylation and Gene Reactivation

This compound has been shown to reduce global DNA methylation and reactivate the expression of silenced tumor suppressor genes. A key study demonstrated that this compound treatment of MCF-7 human breast cancer cells resulted in a significant reduction in 5-methylcytosine (B146107) content.

Table 1: Quantitative Data on this compound's DNA Demethylating Effects

| Cell Line | This compound Concentration | Treatment Duration | Effect on 5-methylcytosine Content | Target Gene Reactivated | Reference |

| MCF-7 (Breast Cancer) | 0.005 - 0.5 mM | 72 hours | Up to 40% reduction | RARβ2 |

Inhibition of Cancer Cell Growth and Proliferation

Beyond its demethylating activity, this compound exhibits direct growth-inhibitory effects on various cancer cell lines. This is achieved through the induction of cell cycle arrest and apoptosis.

Table 2: Quantitative Data on this compound's Anti-proliferative and Pro-apoptotic Effects

| Cell Line | This compound Concentration | Effect on Cell Viability | Effect on Apoptosis | Reference |

| HCT116 (Colon Cancer) | 1.5 - 2 µM | Significant decrease | Significant increase | |

| MG63 (Osteosarcoma) | 1.5 - 2 µM | Significant decrease | Significant increase |

Signaling Pathways in this compound's Anticancer Activity

This compound's anticancer effects are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and migration.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and survival, and its overactivation is common in many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-proliferative effects.

Figure 1: this compound's inhibition of the PI3K/Akt/mTOR pathway.

The mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. This compound has been demonstrated to inactivate this pathway, further contributing to its anticancer properties.

The Radioprotective Potential of Procaine in Human Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizing radiation poses a significant threat to human health, primarily through its damaging effects on cellular macromolecules, most critically DNA. The development of effective radioprotectors is a key objective in medicine, particularly for mitigating the side effects of radiotherapy and protecting individuals in radiological emergencies. Human lymphocytes, being highly radiosensitive, serve as a crucial model for studying the efficacy of such agents. This technical guide provides an in-depth analysis of the radioprotective effects of procaine, a well-established local anesthetic, on human lymphocytes. The document synthesizes the current scientific literature, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. A central finding is that this compound exhibits notable radioprotective properties, primarily through the mitigation of DNA damage. This effect is largely attributed to its antioxidant and free radical scavenging capabilities. However, a significant gap exists in the literature regarding its specific effects on radiation-induced apoptosis and overall cell viability in human lymphocytes, highlighting a critical area for future research. This guide aims to equip researchers with a comprehensive understanding of this compound's radioprotective potential and the methodologies to investigate it further.

Introduction to Radiation Damage in Human Lymphocytes

Ionizing radiation induces cellular damage through two primary mechanisms: direct action, where radiation directly ionizes critical cellular molecules like DNA, and indirect action, which is mediated by the radiolysis of water. This latter process generates a cascade of reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide (B77818) anions (O2•−), and hydrogen peroxide (H2O2). These ROS are highly reactive and can inflict significant damage to DNA, proteins, and lipids, leading to a state of oxidative stress.

Human lymphocytes, key components of the adaptive immune system, are particularly vulnerable to radiation-induced damage. Due to their limited capacity for DNA repair in the resting (G0) state, they are prone to chromosomal aberrations, mutations, and ultimately, cell death, primarily through apoptosis. This radiosensitivity makes them an excellent model for assessing the impact of ionizing radiation and the protective effects of radioprotective agents.

This compound as a Radioprotective Agent

This compound, a local anesthetic with a long history of clinical use, has garnered attention for its potential cytoprotective and antioxidant properties. Its chemical structure allows it to interact with cellular membranes, potentially influencing ion channel function and membrane fluidity. The primary hypothesis for its radioprotective effects centers on its ability to act as a scavenger of free radicals, thereby mitigating the indirect damage caused by ionizing radiation.

Quantitative Data on the Radioprotective Effects of this compound

The available quantitative data on the radioprotective effects of this compound in human lymphocytes primarily focuses on the reduction of DNA damage, as measured by DNA strand breaks. A key study by Ungurianu et al. (2020) provides the most comprehensive dataset in this area, utilizing the comet assay to quantify DNA damage in peripheral blood mononuclear cells (PBMCs).

Table 1: Effect of this compound on Endogenous DNA Strand Breaks in Non-Irradiated Human PBMCs from Aged Individuals

| This compound Concentration (mM) | Mean DNA Strand Breaks (Gy dose equivalent) | Standard Error of the Mean (SEM) |

| 0 | 0.75 | 0.08 |

| 0.25 | 0.60 | 0.07 |

| 0.5 | 0.55 | 0.06 |

| 1 | 0.50 | 0.05 |

Data derived from studies on PBMCs from aged individuals (71 ± 6 years).

Table 2: Radioprotective Effect of 1 mM this compound on X-ray-Induced DNA Strand Breaks in Human PBMCs from Young and Aged Individuals

| Radiation Dose (Gy) | Young Individuals (27 ± 3 years) | Aged Individuals (71 ± 6 years) |

| Mean DNA Strand Breaks (Gy dose equivalent) ± SD | Mean DNA Strand Breaks (Gy dose equivalent) ± SD | |

| No this compound | 1 mM this compound | |

| 0 | 0.8 ± 0.2 | 0.7 ± 0.2 |

| 2 | 2.9 ± 0.4 | 2.5 ± 0.4 |

| 4 | 4.8 ± 0.6 | 4.2 ± 0.6 |

| 8 | 8.2 ± 0.9 | 7.5 ± 0.8 |

SD: Standard Deviation. Data from Ungurianu et al. (2020).

Note on Apoptosis and Cell Viability Data: It is critical to note that there is a conspicuous absence of published quantitative data specifically examining the effects of this compound on radiation-induced apoptosis and the overall cell viability of human lymphocytes. While some studies have explored the impact of this compound on apoptosis in cancer cell lines, these findings are not directly transferable to the context of radioprotection in healthy human lymphocytes. This represents a significant knowledge gap and a promising avenue for future research.

Experimental Protocols

This section details the key experimental methodologies for assessing the radioprotective effects of this compound in human lymphocytes.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

A standard method for isolating PBMCs from whole blood is through density gradient centrifugation.

-

Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a centrifuge tube.

-

Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs.

-

Washing: Wash the collected PBMCs with PBS and centrifuge at 100-250 x g for 10 minutes. Repeat the wash step twice.

-

Cell Counting and Resuspension: Resuspend the final cell pellet in a suitable cell culture medium (e.g., RPMI-1640) and perform a cell count using a hemocytometer or an automated cell counter.

Drug Treatment and Irradiation

-